molecular formula C11H19N5O B5379451 3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride

3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride

Cat. No. B5379451
M. Wt: 237.30 g/mol
InChI Key: FVROJJANCLFDGW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and molecular biology. It has been used to study the effects of various drugs on cellular processes, including cell signaling, protein synthesis, and DNA replication.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes. This compound has been found to be particularly effective at inhibiting the activity of enzymes involved in protein synthesis.
Biochemical and Physiological Effects
3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and has been used to treat various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride in lab experiments is its ability to inhibit the activity of enzymes involved in cellular processes. This makes it a valuable tool for studying the effects of various drugs on cellular processes. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols.

Future Directions

There are several future directions for research on 3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride. One area of research is the development of new drugs that are based on the structure of this compound. Another area of research is the study of the effects of this compound on different types of cancer cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride involves the reaction of cyclohexylamine with 4H-1,2,4-triazole-4-carboxylic acid to form 3-cyclohexyl-4H-1,2,4-triazol-4-ylamine. This compound is then reacted with L-alanine methyl ester hydrochloride to form 3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride.

properties

IUPAC Name

(2S)-2-amino-3-cyclohexyl-N-(1,2,4-triazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c12-10(6-9-4-2-1-3-5-9)11(17)15-16-7-13-14-8-16/h7-10H,1-6,12H2,(H,15,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVROJJANCLFDGW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)NN2C=NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)NN2C=NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.